Indolapril hydrochloride
Overview
Description
Indolapril hydrochloride (CI-907) is a new orally active prodrug of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It was developed by Warner-Lambert/Parke-Davis Pharmaceutical Research for treating hypertension . Indolapril is an epimer of trandolapril, a well-known ACE inhibitor currently in the market for hypertension treatment .
Synthesis Analysis
A strategy for the continuous flow synthesis of ACE inhibitors, including Indolapril hydrochloride, has been described . An optimization effort guided by in situ IR analysis resulted in a general amide coupling approach facilitated by N-carboxyanhydride (NCA) activation . The three-step continuous process was demonstrated by synthesizing 8 different ACE inhibitors in up to 88% yield with throughputs in the range of 0.5 g·h-1 .Molecular Structure Analysis
The molecular formula of Indolapril hydrochloride is C24H35ClN2O5 . Its average mass is 466.998 Da and its monoisotopic mass is 466.223450 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Indolapril hydrochloride have been described in a paper on the continuous flow synthesis of ACE inhibitors . The process involves a general amide coupling approach facilitated by N-carboxyanhydride (NCA) activation .Physical And Chemical Properties Analysis
The physical and chemical properties of drug molecules, including Indolapril hydrochloride, play an important part in the design of analytical methods . Drug molecules can be complex, containing multiple functional groups that in combination produce the overall properties of the molecule .Safety And Hazards
While specific safety data for Indolapril hydrochloride is not available, it’s important to note that chemicals can be hazardous and should be handled with care. For example, Hydrochloric acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18-,19-,20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMJYOGMUVGO-PABIKWFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolapril hydrochloride | |
CAS RN |
80828-32-6 | |
Record name | Indolapril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080828326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOLAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMI2CZ2C4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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